
1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid, also known as MPPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. MPPCA is a heterocyclic compound that contains a pyrimidine ring and a piperidine ring, making it a promising candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways. In the case of its antitumor activity, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This results in the inhibition of tumor cell growth and proliferation. In the case of its potential to inhibit DPP-4, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid is believed to bind to the active site of the enzyme and prevent its activity, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In the case of its antitumor activity, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been shown to induce apoptosis (programmed cell death) in tumor cells, inhibit cell cycle progression, and reduce the expression of specific genes involved in tumor growth and proliferation. In the case of its potential to inhibit DPP-4, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been shown to improve glucose metabolism, reduce insulin resistance, and improve pancreatic beta cell function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has several advantages for lab experiments, including its high purity and yield, its potential for multiple applications, and its well-defined chemical structure. However, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid, including the investigation of its potential applications in other diseases, such as Alzheimer's disease and cardiovascular disease. In addition, further research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and improve its pharmacological properties. Overall, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has significant potential for drug discovery and development, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid involves a multi-step process that starts with the reaction between 2-chloro-4-morpholinopyrimidine and piperidine-4-carboxylic acid. The resulting intermediate is then subjected to various reactions, including nucleophilic substitution, cyclization, and deprotection, to obtain the final product, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid. The synthesis of 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been optimized to yield high purity and high yield, making it a suitable candidate for further research.
Applications De Recherche Scientifique
1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and biotechnology. In medicinal chemistry, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been shown to exhibit antitumor activity, making it a promising candidate for cancer therapy. In addition, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been investigated for its potential to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This makes 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid a potential candidate for the treatment of diabetes.
Propriétés
IUPAC Name |
1-(2-morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-13(20)11-2-5-17(6-3-11)12-1-4-15-14(16-12)18-7-9-21-10-8-18/h1,4,11H,2-3,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPAIBLLWUCDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=NC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

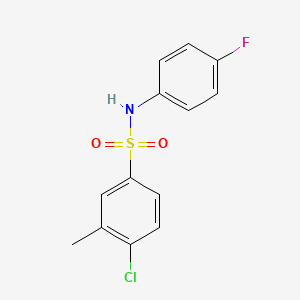
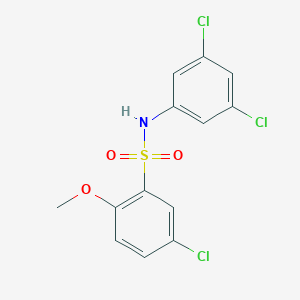

![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)
![Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)
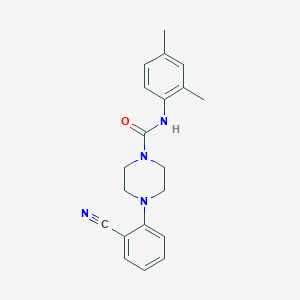

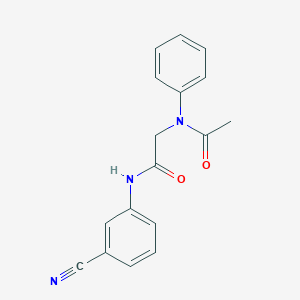
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6643299.png)
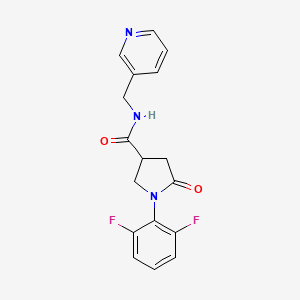
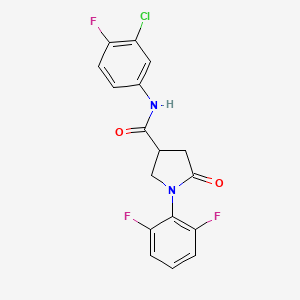
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B6643316.png)
![1-(1,3-benzodioxol-5-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B6643324.png)
![Ethyl 4-[(4-cyclopropylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643332.png)